molecular formula C13H17ClN2O B15074781 1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine CAS No. 60464-81-5

1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine

Cat. No.: B15074781
CAS No.: 60464-81-5
M. Wt: 252.74 g/mol
InChI Key: JOMCYQADESGDAR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to a methyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine typically involves the reaction of 2-chlorophenyl isocyanate with 2-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chlorophenylcarbamoyl)-2-methylpiperidine can be compared with other similar compounds, such as:

    1-(2-Chlorophenylcarbamoyl)-4-methylpiperidine: Differing by the position of the methyl group on the piperidine ring.

    1-(2-Nitrophenylcarbamoyl)-2-methylpiperidine: Differing by the presence of a nitro group instead of a chlorine atom on the phenyl ring.

    1-(2-Chlorophenylcarbamoyl)-naphthalen-2-yl carbamate: Differing by the presence of a naphthalene ring instead of a piperidine ring.

These compounds share structural similarities but may exhibit different chemical reactivities, biological activities, and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

60464-81-5

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H17ClN2O/c1-10-6-4-5-9-16(10)13(17)15-12-8-3-2-7-11(12)14/h2-3,7-8,10H,4-6,9H2,1H3,(H,15,17)

InChI Key

JOMCYQADESGDAR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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